Diazoacetylglycine ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

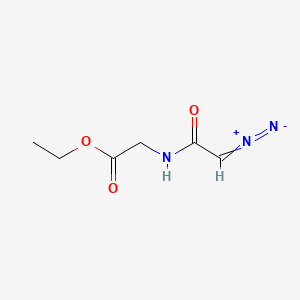

Diazoacetylglycine ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

- Carbene Generation :

- Ylide Formation :

- Cycloaddition Reactions :

Medicinal Chemistry Applications

- Anticancer Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

- A study demonstrated that diazoacetylglycine derivatives could be synthesized efficiently using microreactor technology, which allows for safer handling of reactive intermediates and higher yields compared to traditional methods . This advancement opens new avenues for industrial applications where safety and efficiency are paramount.

- Another research effort focused on the mutagenic properties of diazoacetyl derivatives, highlighting their potential risks when used improperly. This underscores the importance of careful handling and thorough understanding of their reactivity profiles in both laboratory and industrial settings .

Analyse Chemischer Reaktionen

Enzyme Inactivation via Carboxyl Group Modification

Diazoacetylglycine ethyl ester acts as a selective inhibitor of cellulase enzymes, particularly in the presence of metal ions like Cu²⁺. This reaction involves covalent modification of carboxyl groups within the enzyme's active site.

Key Findings:

-

Cu²⁺-Dependent Inactivation :

Inhibition efficiency increases significantly with Cu²⁺ ions. For cellulase, residual activity drops to 28% with 3 mM Cu²⁺, compared to 84% without Cu²⁺ .Condition Residual Activity (%) Without Cu²⁺ 84 With Cu²⁺ (3 mM) 28 -

pH Sensitivity :

Optimal inactivation occurs at pH 3.0–5.0, aligning with the protonation state of carboxyl groups. Activity loss correlates with the pKa of target residues .

Proposed Mechanism:

-

Formation of a Reactive Cu²⁺-Diazo Complex :

The diazo compound coordinates with Cu²⁺ to generate an electrophilic species. -

Covalent Modification :

The activated diazo group reacts with protonated carboxyl groups (e.g., aspartate or glutamate residues), forming stable adducts .

Carbene Insertion Reactions

Diazo esters decompose under thermal or photolytic conditions to form carbenes, enabling:

-

C–H Insertion : Formation of new carbon-carbon bonds in alkanes or ethers.

-

Cyclopropanation : Reaction with alkenes to generate cyclopropane derivatives .

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acid-Catalyzed Hydrolysis : Yields diazoacetylglycine and ethanol via protonation, nucleophilic attack, and alcohol elimination .

-

Base-Promoted Saponification : Forms carboxylate salts irreversibly .

Comparative Reactivity with Other Diazo Compounds

This compound exhibits distinct stability and selectivity compared to analogs:

| Compound | Stability | Primary Use |

|---|---|---|

| Methyl diazoacetate | Low (liquid) | Cyclopropanation reagents |

| Diazoacetamide | Hygroscopic | Peptide modification |

| This compound | High (solid) | Enzyme inhibition, carboxyl targeting |

Eigenschaften

CAS-Nummer |

999-29-1 |

|---|---|

Molekularformel |

C6H9N3O3 |

Molekulargewicht |

171.15 g/mol |

IUPAC-Name |

ethyl 2-[(2-diazoacetyl)amino]acetate |

InChI |

InChI=1S/C6H9N3O3/c1-2-12-6(11)4-8-5(10)3-9-7/h3H,2,4H2,1H3,(H,8,10) |

InChI-Schlüssel |

GSSAWWWUJAYYLB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)C=[N+]=[N-] |

Kanonische SMILES |

CCOC(=O)CNC(=O)C=[N+]=[N-] |

Key on ui other cas no. |

999-29-1 |

Synonyme |

ethyl diazoacetylglycinate N-diazoacetylglycine ethyl este |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.